molecular formula C24H21FN2O2S B2909575 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE CAS No. 899356-27-5

3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2909575
CAS No.: 899356-27-5
M. Wt: 420.5
InChI Key: XCXRHFSEKLIUDJ-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is a synthetic small molecule based on the quinoline scaffold, a structure of high significance in medicinal chemistry research. Quinoline derivatives are extensively investigated for their potential as anticancer agents, with mechanisms of action that can include growth inhibition through cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . The specific substitution pattern on this compound—featuring a 4-ethylbenzenesulfonyl group and a 4-fluorophenylamine moiety—suggests it is designed for structure-activity relationship (SAR) studies, particularly in exploring interactions with hydrophobic enzyme pockets . In research settings, this compound serves as a valuable chemical tool for drug discovery. The quinoline core is a privileged structure in drug development, and molecules of this class have been identified as inhibitors for various biological targets, including immune checkpoints like the PD-1/PD-L1 pathway and specific kinases . The presence of the sulfonamide group is a common feature in many bioactive compounds and can contribute to binding affinity via hydrophobic interactions and potential hydrogen bonding . Researchers may utilize this compound in in vitro assays to screen for biological activity or as a lead structure for the optimization of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c1-3-17-5-11-20(12-6-17)30(28,29)23-15-26-22-13-4-16(2)14-21(22)24(23)27-19-9-7-18(25)8-10-19/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXRHFSEKLIUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The ethylphenylsulfonyl group can be added through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a base like pyridine.

    Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

  • Quinoline vs. Quinolinone: Unlike the target compound, 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone () features a quinolinone core (with a ketone at position 4) and an ethoxy group at position 5.
  • Sulfonyl Substituents: The ethyl group on the benzenesulfonyl moiety in the target compound contrasts with the isopropylphenyl group in and the phenyl group in 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (). Larger substituents (e.g., isopropyl) may enhance lipophilicity but reduce solubility .

Amine and Aromatic Modifications

  • The 4-fluorophenylamine group in the target compound differs from the 4-chlorophenyl acetamide in and the 3-fluorobenzyl moiety in (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (). Fluorine’s electronegativity may improve metabolic stability compared to chlorine .

Physicochemical Properties

While explicit data for the target compound are lacking, inferences can be drawn from analogs:

  • Melting Points: Sulfonamide-containing quinoline derivatives in exhibit melting points ranging from 132–230°C, influenced by substituent polarity and crystallinity. The target’s ethyl and methyl groups may lower its melting point compared to bulkier analogs .
  • Molecular Weight: The target compound’s molecular weight is likely comparable to bicalutamide (C₁₈H₁₄F₄N₂O₄S; MW 430.37, ), though the quinoline core may increase hydrophobicity .

Data Tables

Compound Name Core Structure Sulfonyl Substituent Amine/Aromatic Group Key Modifications Molecular Weight (approx.) Melting Point (°C) Biological Activity Reference ID
Target Compound Quinoline 4-Ethylbenzene 4-Fluorophenylamine 6-Methyl ~430 Not reported Not specified -
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone Quinolinone 4-Isopropylbenzene 4-Chlorobenzyl 6-Ethoxy, Ketone at C4 ~500 Not reported Not specified
Bicalutamide Propanamide 4-Fluorophenyl Cyano-trifluoromethyl Antiandrogen scaffold 430.37 Not reported Androgen receptor inhibitor
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolinone Benzene 4-Chlorophenyl Acetamide chain, 6-Ethyl ~500 Not reported Not specified

Biological Activity

3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.

  • Molecular Formula : C20H22FN3O2S
  • Molecular Weight : 395.47 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antiviral properties against coronaviruses.
  • Inhibition of specific enzymes linked to cancer and metabolic diseases.
  • Potential neuroprotective effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against SARS-CoV-2 and MERS-CoV. For instance, compounds structurally related to the target compound have shown significant inhibitory effects with low cytotoxicity.

Case Study: Inhibitory Effects on SARS-CoV-2

A study synthesized several quinoline derivatives, including variations of the target compound. Among these, one derivative exhibited an IC50 value of 0.23 μM against SARS-CoV-2, indicating potent antiviral activity without significant cytotoxicity (CC50 > 25 μM) .

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Target Compound0.23>25>108
Comparison Compound A0.15>25>166

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit various enzymes associated with cancer progression and metabolic disorders.

Aldose Reductase Inhibition

Quinoline derivatives are known to exhibit aldose reductase inhibitory activity, which is crucial in managing diabetic complications. The target compound's structural features suggest potential efficacy in this area.

CYP450 Enzyme Interaction

Preliminary studies indicated that the compound interacts minimally with cytochrome P450 enzymes, which is favorable for reducing drug-drug interactions in therapeutic settings.

EnzymeInhibition (%) at 10 μM
CYP1A2<10
CYP2D6<5
CYP3A4<15

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties through mechanisms involving anti-inflammatory pathways and modulation of neurotransmitter systems. Further studies are needed to elucidate these effects specifically for the target compound.

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